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  • Product: 3-Methylcyclohex-3-ene-1-carboxylic acid
  • CAS: 54385-25-0

Core Science & Biosynthesis

Foundational

Structural Isomers and Stereochemistry of 3-Methylcyclohex-3-ene-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of modern organic synthesis and bio-based polymer development, 3-methylcyclohex-3-ene-1-carboxylic acid (Molecular Formula: C₈H₁₂O₂, CID: 12616831) occupies a critical position as an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and bio-based polymer development, 3-methylcyclohex-3-ene-1-carboxylic acid (Molecular Formula: C₈H₁₂O₂, CID: 12616831) occupies a critical position as an intermediate[1]. Primarily generated via the [4+2] cycloaddition of isoprene and acrylic acid, the utility of this molecule is heavily dictated by its structural isomerism (regioselectivity) and its stereochemical architecture. For drug development professionals and polymer scientists, isolating the correct isomer is not merely a purification step—it is a fundamental requirement for downstream efficacy, such as its aromatization into bio-based meta-toluic and isophthalic acids[2].

This whitepaper provides an in-depth mechanistic analysis of the stereocenters, the thermodynamic and kinetic forces driving structural isomerism, and field-proven, self-validating protocols for the regioselective synthesis and isolation of these isomers.

Stereochemical Architecture: The C1 Chiral Center

While structural isomerism dictates the placement of the methyl group on the cyclohexene ring, the stereochemistry of 3-methylcyclohex-3-ene-1-carboxylic acid is governed exclusively by the sp³-hybridized carbon at position 1 (C1).

Symmetry and Enantiomerism

To determine chirality, we must analyze the symmetry of the substituents attached to C1:

  • Hydrogen atom (-H)

  • Carboxylic acid group (-COOH)

  • Ring Path A: Traversing from C1 toward the unsubstituted side of the double bond yields the sequence: -CH₂-CH₂-CH=C(CH₃)-

  • Ring Path B: Traversing from C1 toward the methyl-substituted side of the double bond yields the sequence: -CH₂-C(CH₃)=CH-CH₂-

Because Ring Path A and Ring Path B are constitutionally distinct and non-superimposable, C1 lacks a plane of symmetry and functions as an asymmetric chiral center. Consequently, the molecule exists as a pair of enantiomers: (1R)-3-methylcyclohex-3-ene-1-carboxylic acid and (1S)-3-methylcyclohex-3-ene-1-carboxylic acid .

In pharmacological contexts, the spatial orientation of the -COOH group is critical for target receptor binding. Because standard thermal Diels-Alder reactions are achiral, they yield a racemic mixture that requires downstream chiral resolution.

stereochem racemic Racemic 3-Methylcyclohex- 3-ene-1-carboxylic acid resolution Chiral Resolution (e.g., Hydrolase Enzyme) racemic->resolution r_isomer (1R)-Enantiomer resolution->r_isomer Hydrolyzed s_isomer (1S)-Enantiomer resolution->s_isomer Unreacted

Stereochemical resolution of racemic 3-methylcyclohex-3-ene-1-carboxylic acid into enantiomers.

Structural Isomerism: The Diels-Alder Regioselectivity Challenge

The synthesis of 3-methylcyclohex-3-ene-1-carboxylic acid via the Diels-Alder reaction of isoprene (2-methyl-1,3-butadiene) and acrylic acid inherently produces a mixture of two structural isomers[2]:

  • The "Meta" Isomer: 3-methylcyclohex-3-ene-1-carboxylic acid.

  • The "Para" Isomer: 4-methylcyclohex-3-ene-1-carboxylic acid.

Causality of Regioselectivity (FMO Theory)

The formation of the 4-methyl (para) isomer is generally favored over the 3-methyl (meta) isomer. The causality behind this selectivity is rooted in Frontier Molecular Orbital (FMO) Theory :

  • Diene (Isoprene): The electron-donating methyl group at C2 pushes electron density toward C1, making C1 the site of the largest Highest Occupied Molecular Orbital (HOMO) coefficient.

  • Dienophile (Acrylic Acid): The electron-withdrawing -COOH group pulls electron density, leaving the terminal β-carbon with the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient.

The most favorable transition state aligns the largest HOMO coefficient of the diene with the largest LUMO coefficient of the dienophile. When C1 of isoprene bonds with the β-carbon of acrylic acid, the resulting cycloadduct is 4-methylcyclohex-3-ene-1-carboxylic acid (the para product). The meta product (3-methyl) arises from the mismatched, higher-energy transition state.

Catalytic Modulation of Isomer Ratios

To suppress the formation of the 3-methyl isomer and maximize the 4-methyl isomer, Lewis acids (such as TiCl₄) or Ionic Liquids (such as 1-ethyl-pyridinium trifluoroacetate, EPTFA) are employed[3][4]. Lewis acids coordinate to the carbonyl oxygen of acrylic acid, drastically lowering its LUMO energy. This not only accelerates the reaction rate but magnifies the orbital coefficient differences, pushing the para:meta ratio from a baseline of ~2.5:1 to as high as 23:1[2][4].

regioselectivity reactants Isoprene + Acrylic Acid catalyst TiCl4 Catalyst (LUMO Lowering) reactants->catalyst ts_para Para Pathway (Favored ΔG‡) catalyst->ts_para Major ts_meta Meta Pathway (Disfavored ΔG‡) catalyst->ts_meta Minor para 4-Methylcyclohex-3-ene- 1-carboxylic acid ts_para->para meta 3-Methylcyclohex-3-ene- 1-carboxylic acid ts_meta->meta

Regioselective Diels-Alder pathways forming structural isomers from isoprene and acrylic acid.

Quantitative Data: Catalytic Influence on Regioselectivity

The table below summarizes the kinetic and thermodynamic data demonstrating how reaction environments dictate the structural isomer distribution between the 4-methyl and 3-methyl variants[2][3][4].

Reaction ConditionCatalyst / SolventMajor Isomer (Para)Minor Isomer (Meta)Para:Meta RatioYield
Thermal (Uncatalyzed) Gas Phase / Neat4-Methylcyclohex-3-ene-1-carboxylic acid3-Methylcyclohex-3-ene-1-carboxylic acid~2.5 : 1Moderate
Lewis Acid Catalyzed TiCl₄ (2 mol%)4-Methylcyclohex-3-ene-1-carboxylic acid3-Methylcyclohex-3-ene-1-carboxylic acid23 : 194%
Ionic Liquid Solvent EPTFA4-Methylcyclohex-3-ene-1-carboxylic acid3-Methylcyclohex-3-ene-1-carboxylic acidHighHigh

Experimental Protocol: Regioselective Synthesis and Isomer Isolation

The following self-validating methodology details the synthesis and subsequent separation of the 3-methyl and 4-methyl structural isomers via fractional crystallization, exploiting their distinct crystal lattice energies and solubilities[2].

Phase 1: Catalyzed Cycloaddition
  • Preparation: Charge a flame-dried reactor with acrylic acid (1.0 equiv) and a catalytic amount of TiCl₄ (2 mol%) under a strict argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive TiCl₄ Lewis acid, ensuring the catalyst remains active for LUMO-lowering coordination.

  • Addition: Cool the vessel to 0°C using an ice bath. Add isoprene (1.2 equiv) dropwise over 30 minutes.

    • Causality: Isoprene is highly volatile (bp 34°C). Dropwise addition controls the exothermic [4+2] cycloaddition, preventing thermal runaway and unwanted diene polymerization.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

Phase 2: Workup and Fractional Crystallization
  • Quenching: Quench the reaction with cold water to deactivate the TiCl₄. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a crude yellow mixture of isomers.

  • First Crystallization: Dissolve the crude mixture in boiling hexanes. Allow the solution to cool slowly to room temperature.

  • Harvesting the Para Isomer: Filter the resulting white crystals via vacuum filtration.

    • Self-Validation Check: Perform ¹H NMR (CDCl₃) on the crystals. The presence of a singlet at δ 5.36 ppm (vinyl proton) and a singlet at δ 1.63 ppm (methyl protons) confirms the isolation of pure 4-methylcyclohex-3-ene-1-carboxylic acid [2].

  • Isolating the Meta Isomer: Concentrate the remaining mother liquor and subject it to sequential cooling at 0°C, then -20°C. The less soluble 4-methyl isomer will continue to crash out. The final, highly concentrated filtrate will be heavily enriched in the 3-methylcyclohex-3-ene-1-carboxylic acid isomer[2].

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Exploratory

Thermodynamic Stability and Kinetics of 3-Methylcyclohex-3-ene-1-carboxylic Acid: A Comprehensive Whitepaper

Executive Summary 3-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 54385-25-0) is a highly functionalized cyclic intermediate critical to the synthesis of bio-based polymers (such as bio-isophthalic acid) and complex pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 54385-25-0) is a highly functionalized cyclic intermediate critical to the synthesis of bio-based polymers (such as bio-isophthalic acid) and complex pharmaceutical active ingredients[1][2]. Structurally, it features a cyclohexene ring, a methyl group at the C3 position, and a carboxylic acid moiety at the C1 position. Understanding the thermodynamic stability of its conformations and the kinetic parameters governing its synthesis—primarily via the Diels-Alder cycloaddition of isoprene and acrylic acid—is paramount for process chemists seeking to optimize regioselectivity and yield.

This whitepaper dissects the conformational thermodynamics of the molecule, the kinetic vs. thermodynamic control mechanisms dictating its formation, and provides field-proven, self-validating experimental protocols for tracking its reaction kinetics.

Structural Thermodynamics & Conformational Analysis

The thermodynamic stability of 3-methylcyclohex-3-ene-1-carboxylic acid is fundamentally governed by the geometric constraints of the cyclohexene ring. Unlike the highly flexible cyclohexane chair, the presence of the C3​=C4​ double bond forces carbons C2, C3, C4, and C5 into a nearly coplanar arrangement, restricting the ring to a half-chair conformation[3].

Substituent Effects and the Half-Chair Equilibrium

In the half-chair conformation, the substituents at C1 (the carboxylic acid group) and C6 can adopt either pseudo-axial or pseudo-equatorial positions.

  • Pseudo-Axial Conformation: Placing the bulky −COOH group in the pseudo-axial position introduces severe 1,3-diaxial steric strain with the protons at C5.

  • Pseudo-Equatorial Conformation: The pseudo-equatorial position projects the −COOH group outward, minimizing trans-annular steric clashes and lowering the overall free energy ($ \Delta G^\circ $) of the molecule[3].

Consequently, the thermodynamic equilibrium strongly favors the pseudo-equatorial conformer. The energy barrier to ring-flip (passing through a high-energy planar or boat-like transition state) is relatively low at room temperature, but the thermodynamic distribution remains heavily skewed toward the pseudo-equatorial state.

Conformational_Eq Axial Pseudo-Axial -COOH (Higher Energy, 1,3-diaxial strain) TS_HalfChair Planar/Boat Transition State (Maximum Energy) Axial->TS_HalfChair Ring Flip Equatorial Pseudo-Equatorial -COOH (Lower Energy, Thermodynamically Stable) TS_HalfChair->Equatorial

Figure 1: Conformational equilibrium of the cyclohexene ring highlighting the thermodynamic preference.

Kinetic vs. Thermodynamic Control in the Diels-Alder Pathway

The primary synthetic route to 3-methylcyclohex-3-ene-1-carboxylic acid is the Diels-Alder reaction between isoprene (2-methyl-1,3-butadiene) and acrylic acid [2]. This reaction is a classic textbook example of the interplay between kinetic and thermodynamic control, governing both regioselectivity and stereoselectivity[4].

Regioselectivity: The "Meta" vs. "Para" Challenge

When isoprene reacts with acrylic acid, two primary regioisomers are formed:

  • 4-Methylcyclohex-3-ene-1-carboxylic acid (Para isomer): The major product.

  • 3-Methylcyclohex-3-ene-1-carboxylic acid (Meta isomer): The minor product.

Causality of Product Distribution: The preference for the 4-methyl (para) isomer is kinetically driven by the Frontier Molecular Orbital (FMO) coefficients. The electron-donating methyl group on isoprene makes C1 the most nucleophilic site (largest HOMO coefficient), which aligns preferentially with the most electrophilic site of acrylic acid (the β -carbon, largest LUMO coefficient). Therefore, the transition state leading to the 4-methyl isomer has a significantly lower activation energy ( Ea​ ) than the 3-methyl isomer.

To selectively enrich or study the 3-methyl isomer, chemists must manipulate the thermodynamic equilibrium. At elevated temperatures (>150°C), the retro-Diels-Alder reaction becomes accessible[4]. Because the reaction becomes reversible, the final product ratio shifts from being purely kinetically controlled (based on ΔEa​ ) to thermodynamically controlled (based on ΔG∘ ). However, because the 4-methyl isomer is generally both kinetically and thermodynamically favored, isolating the 3-methyl isomer often requires advanced chromatographic separation or the use of specific bulky Lewis acid catalysts that alter the transition state geometries.

DA_Reaction Reactants Isoprene + Acrylic Acid (Diene + Dienophile) TS_Para Para Transition State (Lower Ea, Kinetically Favored) Reactants->TS_Para Major Pathway TS_Meta Meta Transition State (Higher Ea) Reactants->TS_Meta Minor Pathway Prod_4 4-Methyl Isomer (Para) (Major Product) TS_Para->Prod_4 Prod_3 3-Methyl Isomer (Meta) (Minor Product) TS_Meta->Prod_3

Figure 2: Regioselectivity logic in the Diels-Alder synthesis of the 3-methyl and 4-methyl isomers.

Quantitative Data Summary

The following table synthesizes the comparative thermodynamic and kinetic parameters of the regioisomers formed during the standard uncatalyzed thermal cycloaddition[1][2][4].

Parameter3-Methyl Isomer (Meta)4-Methyl Isomer (Para)Causality / Implication
Regioselectivity Ratio (120°C) ~20 - 30%~70 - 80%FMO orbital coefficient mismatch for the meta pathway increases Ea​ .
Activation Energy ( Ea​ ) HigherLowerKinetically disfavors the 3-methyl isomer.
Thermodynamic Stability ( ΔG∘ ) Less StableMore StableHyperconjugation and steric relief favor the 4-methyl configuration.
XLogP3 1.21.2Identical lipophilicity requires specialized separation (e.g., chiral/prep-HPLC).
Molecular Weight 140.18 g/mol 140.18 g/mol Isobaric nature necessitates GC-MS retention time differentiation.

Self-Validating Experimental Protocol: Kinetic Tracking

To accurately determine the kinetic parameters of 3-methylcyclohex-3-ene-1-carboxylic acid formation, the experimental design must be self-validating . This means incorporating internal standards to negate instrument drift and utilizing strict quenching protocols to prevent post-sampling equilibration.

Protocol: Time-Resolved GC-MS Kinetic Assay

Objective: Track the formation rate of the 3-methyl isomer vs. the 4-methyl isomer to calculate the exact ΔEa​ between the two transition states.

Step 1: Reaction Preparation (Internal Control Integration)

  • In a high-pressure Parr reactor, combine 500 mmol of acrylic acid and 550 mmol of isoprene (1.1 eq excess to maintain pseudo-first-order kinetics regarding the dienophile)[2].

  • Add 5.0 mol% of dodecane. Causality: Dodecane acts as an inert internal standard. Because it does not participate in the reaction, any fluctuations in GC-MS injection volumes are mathematically normalized against the dodecane peak area, validating the quantitative integrity of the assay.

Step 2: Execution and Sampling

  • Pressurize the reactor to 120 psi with N2​ to maintain reactants in the liquid phase at elevated temperatures[2].

  • Heat the reactor to 120°C.

  • Extract 0.5 mL aliquots via a dip-tube every 15 minutes for the first 2 hours.

Step 3: Rapid Quenching (State Preservation)

  • Immediately discharge the 0.5 mL aliquot into a pre-chilled vial containing 2.0 mL of dichloromethane at -78°C (dry ice/acetone bath).

  • Causality: The Diels-Alder reaction is highly temperature-dependent. Plunging the mixture to -78°C instantly drops the thermal energy below the activation barrier, freezing the kinetic state of the mixture and preventing the retro-Diels-Alder equilibration while the sample waits in the autosampler queue[4].

Step 4: GC-MS Analysis & Data Regression

  • Inject 1 µL of the quenched organic layer into a GC-MS equipped with a high-polarity capillary column (e.g., DB-WAX) to resolve the closely eluting 3-methyl and 4-methyl regioisomers.

  • Plot ln([Reactant]0​/[Reactant]t​) vs. time. A linear regression validates that the reaction is proceeding under the expected kinetic order, serving as the final self-validation checkpoint.

Kinetic_Workflow Step1 1. Reaction Setup (Reactants + Int. Std) Step2 2. Aliquot Sampling (15 min intervals) Step1->Step2 Step3 3. Rapid Quench (-78°C to halt kinetics) Step2->Step3 Step4 4. GC-MS Analysis (Resolve Regioisomers) Step3->Step4 Step5 5. Kinetic Regression (Calculate Rates) Step4->Step5

Figure 3: Self-validating workflow for tracking the kinetic formation of cyclohexene regioisomers.

Conclusion

The synthesis and isolation of 3-methylcyclohex-3-ene-1-carboxylic acid require a rigorous understanding of both structural thermodynamics and reaction kinetics. Because it is the kinetically and thermodynamically disfavored "meta" product in the standard isoprene-acrylic acid cycloaddition, researchers must rely on precise thermal control, rapid quenching techniques, and highly resolved analytical methods to study its formation. By employing self-validating protocols with internal standards, process chemists can accurately map the energy landscape of this vital bio-based intermediate.

References

  • 3-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 12616831 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • US20160031787A1 - Synthesis of biobased and substituted terephthalic acids and isophthalic acids Source: Google Patents URL
  • Diels-Alder Reaction: Kinetic and Thermodynamic Control Source: Master Organic Chemistry URL:[Link]

  • 3.3: Conformational analysis of cyclohexanes Source: Chemistry LibreTexts URL:[Link]

Sources

Foundational

Reactivity Profile and Synthetic Utility of the Alkene Core in 3-Methylcyclohex-3-ene-1-carboxylic Acid

Executive Summary As a versatile building block in organic synthesis and pharmaceutical development, 3-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 54385-25-0) offers a unique scaffold for complex molecular assembly. Ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a versatile building block in organic synthesis and pharmaceutical development, 3-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 54385-25-0) offers a unique scaffold for complex molecular assembly. Industrially, it is often accessed via the Diels-Alder cycloaddition of isoprene and acrylic acid, serving as a biobased precursor for substituted terephthalic acids[1]. For the application scientist, the core value of this molecule lies in its C3=C4 trisubstituted double bond. The interplay between the electron-donating C3-methyl group and the directing ability of the C1-carboxylic acid dictates a fascinating reactivity profile. This whitepaper systematically deconstructs the structural dynamics, electrophilic susceptibility, and stereocontrolled transformations of this alkene core.

Structural and Electronic Profiling of the Alkene Core

The reactivity of 3-Methylcyclohex-3-ene-1-carboxylic acid is governed by the electronic and steric environment of its cyclohexene ring. The C3=C4 double bond is trisubstituted, making it significantly more electron-rich than unsubstituted analogs due to the inductive (+I) and hyperconjugative effects of the C3-methyl group. This elevated electron density lowers the activation energy for electrophilic attack.

Concurrently, the C1-carboxylic acid introduces a critical steric and coordinating handle. The pseudo-axial/equatorial dynamics of the cyclohexene half-chair conformation, combined with the bulk of the C1-COOH group, establish distinct facial environments (diastereotopic faces) that can be exploited for stereoselective transformations.

Table 1: Physicochemical Parameters of 3-Methylcyclohex-3-ene-1-carboxylic acid [2][3]

ParameterValueCausality / Impact on Reactivity
Molecular Weight 140.18 g/mol Low MW ensures high atom economy in downstream synthetic sequences.
XLogP3 1.2Moderate lipophilicity; ensures excellent solubility in standard organic solvents (CH2Cl2, THF) for homogeneous catalysis.
Exact Mass 140.0837 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation of the starting material.
Rotatable Bonds 1High conformational rigidity within the cyclohexene ring, aiding in predictable stereochemical outcomes.
Topological Polar Surface Area 37.3 ŲDictated entirely by the C1-COOH group, which serves as a primary coordination site for transition metal catalysts.

Electrophilic Addition: Facial Selectivity in Epoxidation

Because of the electron-rich nature of the trisubstituted alkene, electrophilic addition is highly favored. Epoxidation using meta-chloroperoxybenzoic acid (mCPBA) proceeds rapidly. The stereochemical outcome (formation of cis or trans epoxides relative to the C1-COOH) is dictated by the steric trajectory of the incoming peroxyacid. The bulky C1-carboxylic acid generally hinders the syn face, directing the electrophilic oxygen transfer predominantly to the less hindered anti face.

Protocol 1: Diastereoselective Epoxidation via mCPBA

Objective: Isolate the epoxide derivative utilizing a self-validating reaction monitoring system.

  • Preparation: Dissolve 3-Methylcyclohex-3-ene-1-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) to a concentration of 0.2 M under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction mixture to 0 °C. Portionwise, add mCPBA (1.1 equiv). Causality: The low temperature minimizes non-specific oxidative side reactions, while the highly nucleophilic alkene readily attacks the electrophilic peroxy oxygen.

  • Monitoring (Self-Validation): Stir the mixture, allowing it to slowly warm to room temperature. Monitor progression via Thin Layer Chromatography (TLC). Validation: The starting material is UV-inactive but stains readily with KMnO4. The reaction is deemed complete when the higher-Rf alkene spot is entirely consumed, replaced by a more polar, slower-moving epoxide spot.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3). Causality: This step is critical to safely reduce any unreacted hazardous peroxides prior to workup.

  • Isolation: Wash the organic layer with saturated aqueous NaHCO3 to remove the meta-chlorobenzoic acid byproduct. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Catalytic Hydrogenation: Directed Stereocontrol

Standard heterogeneous hydrogenation (e.g., Pd/C) of this substrate typically yields a thermodynamic mixture of cis and trans saturated isomers. To achieve rigorous stereocontrol, application scientists employ directed homogeneous hydrogenation. Using Crabtree's catalyst ([Ir(cod)(PCy3)(py)]PF6), the C1-carboxylic acid coordinates to the iridium center. This coordination anchors the catalyst to one face of the ring, ensuring that the oxidative addition of H2 and subsequent migratory insertion occur strictly on the syn face, yielding a single diastereomer[4].

Protocol 2: Directed Hydrogenation using Crabtree's Catalyst

Objective: Achieve syn-stereocontrolled reduction of the trisubstituted alkene.

  • Preparation: In a high-pressure Parr reactor, dissolve the substrate (1.0 equiv) in anhydrous CH2Cl2. Add Crabtree's catalyst (5 mol%).

  • Purging: Seal the reactor and purge three times with argon, followed by three purges with hydrogen gas (H2).

  • Pressurization: Pressurize the vessel to 50 psi with H2. Stir vigorously at room temperature.

  • Monitoring (Self-Validation): Monitor the pressure gauge. Validation: A steady drop in H2 pressure indicates active gas uptake. The reaction is complete when the pressure stabilizes, confirming full saturation of the alkene.

  • Workup: Vent the reactor safely. Concentrate the mixture and purify the resulting saturated cyclohexane derivative via silica gel flash chromatography to remove the iridium catalyst residues.

Oxidative Cleavage: Accessing Linear Keto-Diacids

The cyclohexene ring can be unraveled via oxidative cleavage to generate highly functionalized linear aliphatic chains. Ozonolysis of the C3=C4 bond yields a primary ozonide that rearranges into a secondary ozonide. Upon oxidative workup with H2O2, the C3 position (bearing the methyl group) is converted into a methyl ketone, while the unsubstituted C4 position is fully oxidized to a carboxylic acid.

Protocol 3: Ozonolysis with Oxidative Workup

Objective: Cleave the cyclohexene ring to generate a functionalized linear keto-dicarboxylic acid.

  • Preparation: Dissolve the substrate in a 1:1 mixture of CH2Cl2 and methanol (MeOH). Cool to -78 °C using a dry ice/acetone bath.

  • Ozone Delivery: Bubble ozone (O3) gas through the solution.

  • Monitoring (Self-Validation): Validation: Continue bubbling until a persistent pale blue color appears in the solution. This color change is a reliable visual indicator that the alkene is fully consumed and excess ozone is present in the solvent.

  • Purging: Purge the solution with oxygen (O2) for 15 minutes to displace unreacted ozone (the blue color will dissipate).

  • Oxidative Workup: Add 30% aqueous hydrogen peroxide (H2O2) (3.0 equiv) and allow the mixture to warm to room temperature overnight. Causality: H2O2 oxidatively cleaves the intermediate ozonide, converting the C4-derived aldehyde into a carboxylic acid, while the C3-derived methyl ketone remains intact.

  • Isolation: Acidify with 1M HCl, extract with ethyl acetate, dry over MgSO4, and concentrate to isolate the ring-opened product.

Reactivity and Mechanistic Visualizations

ReactivityMap SM 3-Methylcyclohex-3-ene- 1-carboxylic acid Epox Epoxide Derivative (Facial Selectivity) SM->Epox mCPBA, CH2Cl2 Electrophilic Addition Alkane Saturated Cyclohexane (Directed Hydrogenation) SM->Alkane Crabtree's Cat., H2 Syn-Addition Cleaved Keto-Dicarboxylic Acid (Oxidative Cleavage) SM->Cleaved O3 then H2O2 Ring Opening

Reactivity map of the C3=C4 double bond in 3-Methylcyclohex-3-ene-1-carboxylic acid.

Hydrogenation Coord Catalyst Coordination (Ir to -COOH) OxAdd Oxidative Addition (H2 Activation) Coord->OxAdd MigIns Migratory Insertion (Alkene to Ir-H) OxAdd->MigIns RedElim Reductive Elimination (Alkane Release) MigIns->RedElim

Mechanistic workflow of directed hydrogenation using Crabtree's catalyst.

References

  • PubChem Compound Summary for CID 12616831, 3-Methylcyclohex-3-ene-1-carboxylic acid. National Center for Biotechnology Information (NIH).
  • 3-Methylcyclohex-3-ene-1-carboxylic acid Chemical Properties. LookChem.
  • Synthesis of biobased and substituted terephthalic acids and isophthalic acids (US20160031787A1). Google Patents.
  • 2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. ACS Publications.

Sources

Protocols & Analytical Methods

Method

Scale-Up Synthesis and Batch Production of 3-Methylcyclohex-3-ene-1-carboxylic acid: An Application Note and Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, scale-up, and batch production of 3-Methylcyclohex-3-ene-1-carboxylic acid. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, scale-up, and batch production of 3-Methylcyclohex-3-ene-1-carboxylic acid. This guide is designed to offer not just a set of instructions, but a thorough understanding of the underlying chemical principles, safety considerations, and practical aspects of taking this important chemical intermediate from the laboratory bench to larger-scale production.

Introduction: The Significance of 3-Methylcyclohex-3-ene-1-carboxylic acid

3-Methylcyclohex-3-ene-1-carboxylic acid is a valuable cyclic carboxylic acid that serves as a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] Its cyclohexene core, substituted with both a methyl and a carboxylic acid group, provides a versatile scaffold for further chemical modifications. The controlled and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

The primary and most atom-economical route to this molecule is the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene and a dienophile.[2] In this case, isoprene serves as the diene and acrylic acid acts as the dienophile. This reaction is known for its high stereospecificity and regioselectivity, making it an elegant method for the construction of six-membered rings.[3]

This application note will detail the synthesis of 3-Methylcyclohex-3-ene-1-carboxylic acid via the Diels-Alder reaction, with a focus on the practical aspects of scaling up the process from a laboratory setting to batch production. We will delve into the mechanistic rationale behind the experimental choices, provide detailed, step-by-step protocols, and address the critical safety and quality control considerations necessary for successful and safe implementation.

Chemical Synthesis: The Diels-Alder Approach

The synthesis of 3-Methylcyclohex-3-ene-1-carboxylic acid is achieved through the [4+2] cycloaddition of isoprene and acrylic acid. This reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[4]

Caption: Diels-Alder reaction of isoprene and acrylic acid.

Mechanistic Insights and Regioselectivity

The Diels-Alder reaction between an unsymmetrical diene like isoprene and an unsymmetrical dienophile like acrylic acid can potentially lead to two regioisomers: the "para" (3-methyl) and "meta" (4-methyl) products. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the diene and dienophile.[5][6] The methyl group on isoprene is an electron-donating group, which increases the electron density at both the C1 and C4 positions of the diene. The carboxylic acid group on acrylic acid is an electron-withdrawing group, which makes the double bond electron-deficient.

Theoretical studies and experimental evidence show that the "para" isomer, 3-Methylcyclohex-3-ene-1-carboxylic acid, is the major product.[7] This is because the transition state leading to the para product allows for a more favorable alignment of the frontier molecular orbitals of the reactants.

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Technical Notes & Optimization

Troubleshooting

Technical Support Portal: Yield Optimization for 3-Methylcyclohex-3-ene-1-carboxylic Acid

Welcome to the advanced troubleshooting and methodology center for the synthesis of 3-methylcyclohex-3-ene-1-carboxylic acid. This guide is engineered for drug development professionals and synthetic chemists facing yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of 3-methylcyclohex-3-ene-1-carboxylic acid. This guide is engineered for drug development professionals and synthetic chemists facing yield, regioselectivity, and polymerization bottlenecks during the Diels-Alder cycloaddition of isoprene and acrylic acid.

Mechanistic Insights: The Regioselectivity Paradox

Synthesizing the 3-methyl isomer (the meta adduct) is inherently challenging because the para adduct (4-methylcyclohex-3-ene-1-carboxylic acid) is both kinetically and thermodynamically favored[1].

According to Frontier Molecular Orbital (FMO) theory and Molecular Electron Density Theory (MEDT), the largest HOMO coefficient of isoprene is located at C1, which preferentially aligns with the largest LUMO coefficient of acrylic acid at C3[2]. This orbital overlap dictates a natural preference for the para transition state. When chemists attempt to force the reaction to completion using standard Lewis acids (like TiCl 4​ ), the catalyst lowers the LUMO of acrylic acid and modifies its electrophilic Parr functions[2]. This drastically reduces the activation energy for the para product, increasing the energy gap between the para and meta pathways to ~2.50 kcal/mol, effectively shutting down 3-methyl isomer production[2].

The Core Rule: To maximize the absolute yield of the 3-methyl isomer, you must avoid strong Lewis acids and rely on strictly controlled thermal conditions or specialized hydrogen-bonding solvents.

Reaction Pathway Visualization

G Reactants Isoprene + Acrylic Acid Thermal Thermal Conditions (95°C, Inhibitor) Reactants->Thermal Heat Lewis Lewis Acid Catalysis (e.g., TiCl4) Reactants->Lewis Catalyst TS_Meta Meta Transition State (Higher Energy Gap) Thermal->TS_Meta ~24% Pathway TS_Para Para Transition State (Lower Energy Gap) Thermal->TS_Para ~76% Pathway Lewis->TS_Meta Disfavored (<5%) Lewis->TS_Para Favored (>95%) Prod_3 3-Methylcyclohex-3-ene- 1-carboxylic acid (Meta) TARGET TS_Meta->Prod_3 Prod_4 4-Methylcyclohex-3-ene- 1-carboxylic acid (Para) BYPRODUCT TS_Para->Prod_4

Mechanistic pathway of isoprene and acrylic acid cycloaddition highlighting regioselectivity.

Troubleshooting Matrix: Yield & Selectivity Issues

Issue A: The product mixture is heavily skewed toward the 4-methyl isomer, and 3-methyl yield is <5%.

  • Causality: You are likely using a strong Lewis acid catalyst (e.g., TiCl 4​ , Sn-Beta, AlCl 3​ ). While these catalysts drive overall conversion to >90%, they heavily polarize the dienophile, making the para product thermodynamically overwhelming[2].

  • Solution: Switch to a purely thermal cycloaddition (uncatalyzed). While overall conversion drops slightly, the para:meta ratio normalizes to roughly 3.2:1, allowing you to isolate a functional yield of the 3-methyl isomer[1].

Issue B: The reaction mixture turns into an intractable, viscous gel.

  • Causality: Both isoprene (a conjugated diene) and acrylic acid (an activated olefin) are highly susceptible to radical polymerization at the elevated temperatures (>90°C) required for uncatalyzed cycloaddition.

  • Solution: Introduce a radical scavenger. Add 0.1–0.5 wt% hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture. Furthermore, rigorous inert gas purging (N 2​ or Argon) is mandatory to eliminate oxygen, a potent radical initiator[1].

Issue C: Sluggish reaction rates under thermal conditions.

  • Causality: The lack of catalytic activation leaves a high activation energy barrier.

  • Solution: Employ an ionic liquid solvent such as 1-ethylpyridinium trifluoroacetate (EPTFA). The strong hydrogen bonding created between the ion pair of the ionic liquid and the oxygen atom of the dienophile enhances reaction polarity and rate without violently skewing regioselectivity[3].

Quantitative Data: Condition Comparison

The table below summarizes the expected outcomes based on the chosen reaction environment.

Reaction ConditionAdditive / CatalystOverall ConversionPara:Meta RatioEst. 3-Methyl Yield
Thermal (95°C) Hydroquinone (Inhibitor)~79%3.2 : 1~19%
Lewis Acid TiCl 4​ >90%>15 : 1<5%
Ionic Liquid EPTFAHighModerateModerate

Data extrapolated from mechanistic and empirical studies[1][2][3].

Self-Validating Protocol: Optimized Thermal Synthesis

This step-by-step methodology is designed to maximize the absolute yield of the 3-methyl isomer while suppressing polymerization. The protocol includes built-in physical indicators to validate reaction progress.

Step 1: Reagent Preparation & Inhibition Combine isoprene and acrylic acid in a slight molar excess of isoprene (e.g., 1.2:1) to drive the consumption of the acid. Immediately add 0.2 wt% hydroquinone.

  • Causality: Hydroquinone acts as a radical sink, terminating polymerization chains before they can consume your starting materials.

Step 2: Reactor Setup & Purging Transfer the mixture to a high-pressure Parr reactor. Flush the headspace rigorously with N 2​ for 5 minutes, then pressurize the vessel to 8.3 bar with N 2​ .

  • Causality: Isoprene boils at 34°C. A sealed pressure vessel is required to keep the reagents in the liquid phase at the 95°C activation threshold. The N 2​ pressure prevents solvent flashing and oxygen ingress[1].

Step 3: Thermal Cycloaddition (Self-Validating Step) Heat the reactor to 95°C with constant stirring (100 rpm) for 2 hours.

  • Validation Check: Monitor the pressure gauge. As the reactor heats, pressure will initially spike to approximately 13.8 bar due to thermal expansion and partial vaporization. As the reaction proceeds, gas-phase isoprene is consumed to form the liquid cycloadduct, causing a steady pressure decline to roughly 9.7 bar[1]. This pressure drop is your real-time confirmation of successful cycloaddition.

Step 4: Isolation via Fractional Crystallization Allow the reactor to cool. The crude product will be a yellow heterogeneous mixture. Dissolve the crude in hexanes and crystallize at room temperature. The 4-methyl isomer (higher melting point) will precipitate as white crystals; filter these out. Concentrate the filtrate and chill to -20°C to force the precipitation of the target 3-methyl isomer[1].

Expert FAQs

Q: Can solvent choice alter the regioselectivity to favor the 3-methyl isomer? A: Regioselectivity in Diels-Alder reactions of carbonyl-containing dienophiles is highly dependent on the hydrogen bond donor ( α ) ability of the solvent[4]. While it is nearly impossible to invert the selectivity entirely to favor the meta product, using highly hydrogen-bond donating solvents or aqueous mixtures can modulate the transition state energy gaps, slightly improving the meta ratio compared to neat conditions[4].

Q: How do I definitively verify the purity of the 3-methyl isomer versus the 4-methyl byproduct? A: 1 H NMR (CDCl 3​ ) is the ultimate self-validating analytical tool for this synthesis. The 3-methyl isomer exhibits a distinct methyl singlet at δ 1.63 ppm and a unique multiplet for the vinylic proton at δ 5.35-5.37 ppm. This splitting pattern is clearly distinguishable from the 4-methyl isomer's spectra[1].

References

  • Synthesis of biobased and substituted terephthalic acids and isophthalic acids (US20160031787A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPq9AK8pGi7vo1J-rZYpdwwpof-BSOgGCpdOwiXEFUh8BCs73FJOxB9brbVC_t8qKUTEO0r3Z-F2zFNEDmpUjz4tifGx8nNXmhAY_3JRyr5NwTnNc253rRGoPRhy4GcNWqr-tohl9AH-1keneWY3o=]
  • Theoretical Survey of Diels-Alder between Acrylic Acid and Isoprene Catalyzed by the Titanium Tetrachloride and Titanium Tertafluoride. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHET0H5ZFvU2aEMMMYcuz9zarMF_uKgg_lFAYqwqmS3X-vItRcZCcn_hN2MHknUCtVo9Lt1AitdnrQ7fW80V_ImAh8ixuzZa2GmB9kXv7VE-zLRtVDaYJuMExGfI-HveRFbab8nyTpeqXIqEwXLMxYfzxeyjgb-UscQTJSetgYt0xwuo2X_W24hTuRQIJFtWUiW8PGUaab8ubKU1kXkdhHzb9wr3cfeExCwzTppLMXLQkQ6wwpJvxkJZ6cTuFmXyJlUI_KmVIQ6zTetClQ-iUcXfJ6qw0ZZOniQ3ltyLQyjRyz3ZbIfbKyUadcQ_k1rasq5NtG8WA==]
  • Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. Journal of the Chemical Society, Perkin Transactions 2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKNT8Z2xx8Dm2HiDwUoVVSkeQtwNhQo8eso2nn3ilZ_Fif5Zg-fxdCnJ675Q3LtM0MuOmL7mnvTvZe1jNlqcCgIenx6RTVh_M0CdrKSJM_E76PX6MBir4ySQyxRTS5s-LV7wJKYK76sFPw_cQzk_QEvTlOhDqGceS7G7AZXe8=]
  • Diels–Alder reactions of isoprene (1) and acrylic acid (2). ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhP-1Min9RDDxukX6SQ13LYF3DTRbeKEld3dRxLJBMA2VUrcPVx-3MZcayoVofklfvq4USrSc11ktI3q37OokN3QbrJWZfEs7p1NWwtwYT675JuuMbhWZW-p7FjvbHtTkMJbBf5ea1SX1_cyrO35WqS4Vd_Mcby7ZRyktcJ3C5ddrH3ZpHX3BLYQ_g2hzEgf8fEJFJtFstcgaNv5hHCE4Hfag9PA==]

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Optimization

Technical Support Center: Troubleshooting the Decarboxylation of 3-Methylcyclohex-3-ene-1-carboxylic Acid

Welcome to the technical support center for the thermal decarboxylation of 3-Methylcyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the thermal decarboxylation of 3-Methylcyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. As a β,γ-unsaturated carboxylic acid, its decarboxylation presents unique mechanistic considerations and potential pitfalls. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.

Understanding the Reaction: A Mechanistic Overview

The thermal decarboxylation of 3-Methylcyclohex-3-ene-1-carboxylic acid is believed to proceed through a concerted, pericyclic mechanism. Unlike β-keto acids, which are more commonly discussed, β,γ-unsaturated acids like our compound of interest undergo decarboxylation via a six-membered cyclic transition state.[1][2] This process involves an intramolecular rearrangement where the carboxyl hydrogen is transferred to the γ-carbon, leading to the release of carbon dioxide and the formation of the corresponding alkene, 3-methyl-1-cyclohexene, with a shift in the position of the double bond.

G cluster_0 Decarboxylation Pathway start 3-Methylcyclohex-3-ene-1-carboxylic acid ts Six-membered Cyclic Transition State start->ts Heat (Δ) product 3-Methyl-1-cyclohexene + CO2 ts->product Concerted Rearrangement G cluster_troubleshooting Troubleshooting Workflow observe Observe Issue: Incomplete Reaction, Low Yield, etc. identify Identify Potential Cause: Temp, Time, Solvent...? observe->identify select Select Appropriate Solution: Adjust Temp, Change Solvent... identify->select implement Implement Solution select->implement analyze Analyze Results: TLC, HPLC, NMR implement->analyze complete Reaction Complete? analyze->complete complete->observe No, Re-evaluate end Successful Decarboxylation complete->end Yes

Caption: A logical workflow for troubleshooting decarboxylation issues.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I expect the decarboxylation to occur?

A1: There is limited specific literature data for the thermal decarboxylation of 3-Methylcyclohex-3-ene-1-carboxylic acid. However, based on analogous β,γ-unsaturated acids, the reaction likely requires elevated temperatures, potentially in the range of 150-250 °C. [3]It is crucial to determine the optimal temperature empirically for your specific setup, starting at a lower temperature and gradually increasing it while monitoring the reaction.

Q2: Do I need a catalyst for this reaction?

A2: Generally, the thermal decarboxylation of β,γ-unsaturated carboxylic acids proceeds without a catalyst via a concerted mechanism. [1][2]However, in some cases, particularly for aromatic carboxylic acids, copper salts have been used as catalysts. [3]For this specific substrate, a catalyst is likely unnecessary and may introduce potential side reactions.

Q3: How can I confirm the identity of my product?

A3: The expected product is 3-methyl-1-cyclohexene. You can confirm its identity using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the new alkene structure and the absence of the carboxylic acid group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of 3-methyl-1-cyclohexene (96.17 g/mol ).

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) should be absent in the product spectrum.

Q4: What are the primary safety concerns for this reaction?

A4: The primary safety concerns are:

  • High Temperatures: The reaction requires heating, posing a risk of burns. Use appropriate personal protective equipment (PPE) and a well-calibrated heating apparatus (e.g., a heating mantle with a temperature controller).

  • Pressure Buildup: The reaction evolves carbon dioxide gas. It is critical to perform the reaction in an open or vented system to avoid pressure buildup, which could lead to an explosion. Do not conduct this reaction in a sealed container.

Q5: Can I perform this reaction neat (without solvent)?

A5: Yes, a neat reaction is a viable option, especially if the starting material is a liquid or a low-melting-point solid. Heating the neat compound can be an efficient way to effect decarboxylation and simplifies purification. However, be mindful that this can sometimes lead to higher rates of decomposition or polymerization if the temperature is not carefully controlled.

Experimental Protocols

General Protocol for Thermal Decarboxylation

Disclaimer: This is a general guideline. The optimal conditions must be determined experimentally.

  • Place 3-Methylcyclohex-3-ene-1-carboxylic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • The top of the condenser should be fitted with a gas outlet connected to a bubbler to monitor CO₂ evolution and prevent pressure buildup.

  • Heat the flask in a sand bath or heating mantle to the desired temperature (e.g., starting at 150 °C).

  • Monitor the reaction progress by withdrawing small aliquots at regular intervals and analyzing by TLC or HPLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Purify the resulting 3-methyl-1-cyclohexene, likely by distillation, to separate it from any non-volatile impurities.

Protocol for Reaction Monitoring by TLC
  • Prepare a TLC chamber with a suitable eluent (e.g., 9:1 hexanes:ethyl acetate with a few drops of acetic acid).

  • On a silica gel TLC plate, spot a reference sample of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or an iodine chamber).

  • The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot indicate the progress of the reaction.

References

  • Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(10), 4359–4361.
  • Bigley, D. B. (1964). 742. Studies in decarboxylation. Part I. The mechanism of decarboxylation of unsaturated acids. Journal of the Chemical Society (Resumed), 3897-3899.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-1-cyclohexene.
  • PubChem. (n.d.). 3-Methylcyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Yoshida, H., & Nagao, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8857321.
  • LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 3-Methylcyclohex-3-ene-1-carboxylic acid Recrystallization

Welcome to the technical support center for the purification of 3-Methylcyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Methylcyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recrystallization of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these methods for your specific needs.

Frequently Asked Questions (FAQs): The Science of Solvent Selection

This section addresses the fundamental principles governing the interaction between 3-Methylcyclohex-3-ene-1-carboxylic acid and various solvents. Understanding these concepts is critical for making informed decisions during the solvent optimization process.

Q1: What are the key structural features of 3-Methylcyclohex-3-ene-1-carboxylic acid that influence solvent selection?

A1: The molecular structure of 3-Methylcyclohex-3-ene-1-carboxylic acid presents a dual-polarity character that is central to solvent selection. It consists of:

  • A Polar Carboxylic Acid Group (-COOH): This functional group is capable of strong hydrogen bonding and dipole-dipole interactions. This makes it soluble in polar solvents like water and alcohols.[1]

  • A Non-polar Cyclohexene Ring: The C8 hydrocarbon backbone is non-polar and contributes to its solubility in solvents with lower polarity, such as hydrocarbons or ethers, based on the "like dissolves like" principle.[1]

The challenge and opportunity in recrystallization lie in finding a solvent or solvent system that can effectively navigate this dual polarity.

Q2: What is the "golden rule" for an ideal recrystallization solvent?

A2: The primary characteristic of an effective recrystallization solvent is a steep solubility curve with respect to temperature.[2] This means the solvent should exhibit:

  • High solubility for 3-Methylcyclohex-3-ene-1-carboxylic acid at or near the solvent's boiling point.

  • Low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath).[3]

This differential solubility ensures that a maximum amount of the product crystallizes out of the solution upon cooling, while impurities ideally remain dissolved.

Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a very high degree.[4] For carboxylic acids, the presence of impurities can also inhibit the formation of a crystal lattice, leading to an oil.[5]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level and then allow it to cool slowly again.

  • Lower the Cooling Temperature: If the oil is persistent, try cooling the solution to a much lower temperature, which may induce solidification.

  • Trituration: If an oil has already formed and cooled, you can attempt to induce crystallization by stirring it with a small amount of a non-polar solvent in which the compound is insoluble, such as hexanes or petroleum ether.[5] This process is called trituration.

  • Change Solvents: The chosen solvent may be inappropriate. Re-evaluate your solvent choice using the screening protocol below. A binary solvent system, such as ethanol/water or ethyl acetate/hexanes, can often resolve this issue.[5]

Q4: No crystals are forming even after the solution has cooled. What should I do?

A4: The absence of crystallization suggests that the solution is not supersaturated, which could be due to using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.[6]

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[5] The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal lattice formation.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Flash Cooling: Place the flask in an ice bath or even a dry ice/acetone bath for a short period.[6] Note that rapid cooling can sometimes trap impurities, so this should be a last resort.

Systematic Solvent Screening: A Practical Workflow

A systematic approach is crucial for efficiently identifying the optimal solvent. The following workflow and protocol provide a structured method for screening and selection.

Solvent_Screening_Workflow cluster_results Evaluate Solubility at Two Temperatures start Start: Impure Solid test_solvents Protocol 1: Small-Scale Solubility Test (Approx. 20mg solid + 0.5mL solvent) start->test_solvents cold_test Cold (RT) Test test_solvents->cold_test decision1 Soluble Cold? cold_test->decision1 hot_test Hot (Near BP) Test decision2 Insoluble Hot? hot_test->decision2 decision1->hot_test No reject1 Reject Solvent decision1->reject1 Yes decision3 Soluble Hot & Insoluble Cold? decision2->decision3 No reject2 Reject Solvent decision2->reject2 Yes consider_binary Consider for Binary System (Insoluble Solvent) decision3->consider_binary No, but partially soluble (Consider for Binary System) select_solvent Select as Primary Solvent Candidate decision3->select_solvent Yes reject2->consider_binary

Caption: Workflow for systematic solvent screening.

Data Reference for Solvent Selection

The following table provides key properties of common laboratory solvents to guide your initial selection. You should perform tests to confirm the solubility behavior of your specific compound.

SolventBoiling Point (°C)PolarityPotential for Carboxylic Acids
Water100HighGood, especially in a binary mix with an alcohol.[1]
Ethanol78HighGood, often used in a binary mix with water.[1][5]
Acetone56Medium-HighCan be effective; used in a patented process with water.[7]
Ethyl Acetate77MediumGood potential; used in a patented process with water.[7]
Toluene111LowA good option for less polar carboxylic acids.[1][5]
Hexanes69Very LowGenerally too non-polar, but excellent as an anti-solvent.[1]
Diethyl Ether35LowLow boiling point can make it difficult to handle.[1]
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening

This protocol is designed to quickly assess the suitability of several solvents using a minimal amount of your compound.[2]

  • Preparation: Place approximately 20-30 mg of your impure 3-Methylcyclohex-3-ene-1-carboxylic acid into several small test tubes.

  • Cold Solubility Test: To each tube, add 0.5 mL of a different solvent at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.[8]

  • Hot Solubility Test: For the solvents in which the solid did not dissolve, heat the test tube in a hot water bath towards the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves.

  • Cooling Test: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature, and then in an ice bath.

  • Observation: The ideal solvent is one in which the compound was largely insoluble at room temperature but fully dissolved when hot, and which produced a large quantity of crystals upon cooling.

Protocol 2: Recrystallization with a Binary (Mixed) Solvent System

This technique is invaluable when no single solvent provides the ideal solubility profile.[8] A common and effective pair for carboxylic acids is Ethanol and Water.[5][6]

  • Dissolution: Dissolve the impure compound in the minimum amount of the "good" solvent (the one in which it is more soluble, e.g., hot ethanol) at an elevated temperature.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent or "anti-solvent" (the one in which the compound is less soluble, e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-clarification: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals via vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.

References
  • University of Toronto, Department of Chemistry. (n.d.). Recrystallisation.
  • Cheméo. (2026). 3-Cyclohexene-1-carboxylic acid, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclohex-3-ene-1-carboxylic acid (CID 12616831). National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of 3-Methylcyclohex-3-en-1-one: An In-depth Technical Guide.
  • PubChem. (n.d.). 3-Methylcyclohexene-1-carboxylic acid (CID 45116546). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Cyclohexene-1-carboxylic acid, methyl ester (CAS 6493-77-2). Retrieved from [Link]

  • Google Patents. (2011, October 20). US20110257401A1 - Process for producing optically active carboxylic acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2025, April 16). Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids.
  • University of Anbar. (2021, July 16). Experimental No. (4) Recrystallization.
  • Chemical Education Xchange. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization, filtration and melting point.
  • University of Strasbourg. (n.d.). PW 01: recrystallization. Retrieved from a university practical work document.
  • University of Arizona. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.

Sources

Optimization

Purifying 3-Methylcyclohex-3-ene-1-carboxylic acid from complex reaction mixtures

Welcome to the technical support center for the purification of 3-Methylcyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Methylcyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the purification of this compound from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of 3-Methylcyclohex-3-ene-1-carboxylic acid?

A1: Impurities are highly dependent on the synthetic route. However, common contaminants may include unreacted starting materials, isomeric byproducts (such as other constitutional isomers of methylcyclohexenecarboxylic acid), residual solvents, and reagents from the workup procedure.[1] For instance, if the synthesis involves a Diels-Alder reaction, unreacted dienophile or diene could be present.

Q2: What are the key physical properties of 3-Methylcyclohex-3-ene-1-carboxylic acid that are relevant for its purification?

A2: 3-Methylcyclohex-3-ene-1-carboxylic acid (C₈H₁₂O₂) has a molecular weight of 140.18 g/mol .[2][3] Its carboxylic acid functional group makes it an acidic compound, which is a key property to exploit during purification, particularly in acid-base extraction.[1] Understanding its solubility in various organic solvents and water is also crucial for developing effective extraction and crystallization protocols.

Q3: How do I choose the most suitable purification technique for my crude product?

A3: The selection of a purification method hinges on the nature of the impurities and the physical state of your product.[1]

  • For solid crude products: Recrystallization is often a good starting point, provided a suitable solvent system can be identified.

  • For liquid or oily crude products: A combination of acid-base extraction followed by distillation or column chromatography is generally effective.[1]

The decision-making workflow below can help guide your choice.

Purification Decision Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes extraction Perform Acid-Base Extraction is_solid->extraction No recrystallization->extraction Unsuccessful end_purified Pure Product recrystallization->end_purified Successful distillation Consider Distillation (if impurities have different boiling points) extraction->distillation chromatography Use Column Chromatography extraction->chromatography distillation->end_purified chromatography->end_purified

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Scenario 1: Poor Separation During Liquid-Liquid Extraction

Problem: You are performing an acid-base extraction to separate 3-Methylcyclohex-3-ene-1-carboxylic acid from neutral impurities, but you are observing poor separation or the formation of a persistent emulsion.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Deprotonation/Protonation The pH of the aqueous layer may not be sufficiently basic to fully deprotonate the carboxylic acid, or not acidic enough to fully protonate it for extraction back into the organic phase.Ensure the pH of the basic wash (e.g., with NaHCO₃ or NaOH) is significantly above the pKa of the carboxylic acid (typically > 8). When re-acidifying, ensure the pH is well below the pKa (typically < 4). Use a pH meter or pH paper for verification.
Emulsion Formation Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if surfactants or finely divided solids are present.[4][5]Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing of the phases.[1] If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. In some cases, allowing the mixture to stand for an extended period or gentle swirling can also help.
High Concentration of Solute Very high concentrations of the carboxylic acid or impurities can increase the viscosity of the phases and promote emulsion formation.Dilute the reaction mixture with more of the organic solvent before performing the extraction.
Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Gently invert the funnel several times, venting frequently to release any pressure buildup from CO₂ evolution.[1]

  • Separation: Allow the layers to separate and drain the lower aqueous layer, which now contains the sodium salt of the carboxylic acid.[1]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.[1]

  • Wash: Combine the aqueous extracts and wash them with a small amount of fresh organic solvent to remove any entrained neutral impurities.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the solution is acidic. The 3-Methylcyclohex-3-ene-1-carboxylic acid should precipitate out or form an oil.[1]

  • Final Extraction & Drying: Extract the purified carboxylic acid back into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_base Add aq. NaHCO3 start->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer (Neutral Impurities) separate1->organic_layer Top aqueous_layer Aqueous Layer (Carboxylate Salt) separate1->aqueous_layer Bottom reacidify Acidify with HCl aqueous_layer->reacidify extract_acid Extract with Organic Solvent reacidify->extract_acid dry_evaporate Dry and Evaporate Solvent extract_acid->dry_evaporate pure_product Pure Carboxylic Acid dry_evaporate->pure_product

Caption: Workflow for acid-base extraction of a carboxylic acid.

Scenario 2: Difficulty in Crystallizing the Product

Problem: After purification, 3-Methylcyclohex-3-ene-1-carboxylic acid remains as an oil or a waxy solid and does not crystallize.

Possible Causes & Solutions:

Cause Explanation Solution
Residual Solvent Trace amounts of solvent can inhibit crystallization.Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable.
Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice formation.Consider an additional purification step, such as column chromatography, to remove persistent impurities.
Incorrect Solvent System The chosen solvent may be too good a solvent, preventing the product from precipitating out.A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform small-scale solvent screening with a variety of solvents (e.g., hexanes, ethyl acetate/hexanes, toluene). If a single solvent is not effective, try a binary solvent system.
Supersaturation The solution may be supersaturated, requiring nucleation to initiate crystallization.Try scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of the pure compound, if available, can also induce crystallization. Cooling the solution slowly can also promote the formation of larger, purer crystals.
Scenario 3: Streaking on a Silica Gel TLC Plate

Problem: When monitoring the purification by thin-layer chromatography (TLC) on silica gel, the spot corresponding to 3-Methylcyclohex-3-ene-1-carboxylic acid appears as a streak rather than a well-defined spot.

Possible Causes & Solutions:

Cause Explanation Solution
Strong Interaction with Silica Gel The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms that move at different rates, causing tailing.[1]Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system.[1] This keeps the carboxylic acid fully protonated, resulting in a more compact spot.
Overloading the TLC Plate Applying too much of the sample to the TLC plate can lead to band broadening and streaking.Apply a smaller, more concentrated spot of the sample to the TLC plate.
Inappropriate Solvent System If the eluent is too polar, the compound may move with the solvent front. If it's not polar enough, it may remain at the baseline.Systematically vary the polarity of your eluent (e.g., by changing the ratio of ethyl acetate to hexanes) to achieve a retention factor (Rf) between 0.2 and 0.4 for optimal separation.
Detailed Protocol: Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC, remembering to add a small amount of acetic or formic acid to the eluent.[1]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble samples, a solid loading technique can be used.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Methylcyclohex-3-ene-1-carboxylic acid.[1]

References

  • Chen, Y., Saboe, P. O., Kruger, J. S., Tan, E. C. D., Dempsey, J. W., Linger, J. G., Sànchez i Nogué, V., Karp, E. M., & Beckham, G. T. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. [Link]

  • Sprakel, J., & Schuur, B. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute.
  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • Chen, Y., Saboe, P. O., Kruger, J. S., Tan, E. C. D., Dempsey, J. W., Linger, J. G., Sànchez i Nogué, V., Karp, E. M., & Beckham, G. T. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. [Link]

  • Epling, G. A. (2001). Purification of organic acids using anion exchange chromatography. U.S.
  • BenchChem. (2025).
  • Scialdone, M. A. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Rathod, D. S., & Wasewar, K. L. (2014). Study on Extraction of Carboxylic Acid Using Solvent Extraction. International Journal for Applied Engineering Research and Development, 4(2), 1-8.
  • Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography?
  • PubChem. (n.d.). 3-Methylcyclohex-3-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Nagasawa, T., et al. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development, 26(2), 335-341.
  • Cheméo. (n.d.). 3-Cyclohexene-1-carboxylic acid, methyl ester. [Link]

  • European Patent Office. (1981). 2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture.
  • Chen, Y., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
  • Tanyeli, C. (2004). Chemoenzymatic Synthesis of Biologically Active Compounds. Middle East Technical University.
  • European Patent Office. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • BenchChem. (2025). Synthesis of 3-Methylcyclohex-3-en-1-one: An In-depth Technical Guide.
  • Mirzoyeva, G. A., & Eyvazova, Sh. M. (2025). Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. Russian Journal of Organic Chemistry, 61(2), 212-216.
  • Elphimoff-Felkin, I., & Sarda, P. (1977). Reductive cleavage of allylic alcohols, ethers, or acetates to olefins. Organic Syntheses, 56, 101.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Reduction Strategies for 3-Methylcyclohex-3-ene-1-carboxylic Acid

The Chemoselectivity Challenge 3-Methylcyclohex-3-ene-1-carboxylic acid is a highly versatile bifunctional building block, typically synthesized via the Lewis acid-catalyzed Diels-Alder cycloaddition of isoprene and acry...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemoselectivity Challenge

3-Methylcyclohex-3-ene-1-carboxylic acid is a highly versatile bifunctional building block, typically synthesized via the Lewis acid-catalyzed Diels-Alder cycloaddition of isoprene and acrylic acid[1]. For drug development professionals and synthetic chemists, reducing this molecule presents a classic chemoselectivity challenge: it contains both an isolated, electron-rich alkene and a highly stable, electrophile-poor carboxylic acid.

Depending on the target pharmaceutical intermediate, researchers must selectively reduce one functional group while preserving the other. This guide evaluates the causality, performance, and experimental execution of the leading catalysts used to navigate this bifurcation.

Chemoselectivity Substrate 3-Methylcyclohex-3-ene-1-carboxylic acid (Bifunctional Substrate) PdC Pd/C or PtO2 Catalyst Low Pressure H2 (Alkene Targeting) Substrate->PdC RuTriphos [Ru(Triphos)(TMM)] Catalyst High Pressure H2 (Carboxyl Targeting) Substrate->RuTriphos SatAcid 3-Methylcyclohexanecarboxylic acid (Saturated Acid) PdC->SatAcid UnsatAlcohol 3-Methylcyclohex-3-ene-1-methanol (Unsaturated Alcohol) RuTriphos->UnsatAlcohol

Figure 1: Divergent chemoselective reduction pathways of 3-Methylcyclohex-3-ene-1-carboxylic acid.

Mechanistic Causality & Catalyst Comparison

Pathway A: Alkene-Selective Reduction (C=C Saturation)

To yield 3-methylcyclohexanecarboxylic acid , the catalyst must facilitate the homolytic cleavage of H2​ and subsequent syn-addition across the alkene, without generating sufficient hydride character to attack the carboxylate.

  • Palladium on Carbon (Pd/C): Pd/C is the industry standard due to its low activation barrier for alkene coordination. It operates under exceptionally mild conditions (1–3 atm H2​ , 25 °C). However, because alkene dissociation and re-coordination can occur faster than hydrogen transfer, Pd/C often yields a thermodynamic mixture of cis and trans isomers.

  • Platinum Dioxide (PtO₂ - Adams' Catalyst): PtO₂ is reduced in situ to highly active platinum black. Causally, Pt binds the alkene face much more strongly than Pd. This minimizes reversible dissociation, ensuring that hydrogen is delivered to a single face of the ring, thereby heavily favoring the cis-isomer.

Pathway B: Carboxyl-Selective Reduction (-COOH Saturation)

Reducing the carboxylic acid to 3-methylcyclohex-3-ene-1-methanol while leaving the alkene untouched is thermodynamically demanding. Historically, this required stoichiometric, hazardous reagents like LiAlH4​ , which generate massive aluminum waste streams[2].

  • [Ru(Triphos)(TMM)] Complex: A breakthrough in sustainable catalysis. The triphos ligand (1,1,1-tris(diphenylphosphinomethyl)ethane) structurally enforces a facial coordination geometry on the Ruthenium center. When activated by H2​ , it generates a neutral [Ru(Triphos)(Solvent)H2​] intermediate[3]. This specific geometry lowers the energy pathway for multistep hydrogen transfer to the C=O group and subsequent C−O bond cleavage, achieving remarkable chemoselectivity for the carboxylic acid over the isolated alkene[4].

Quantitative Performance Matrix

The following table synthesizes the operational parameters and performance metrics of these catalytic systems.

Catalyst SystemTarget GroupTemp (°C) H2​ Pressure (atm)ChemoselectivityTypical YieldStereocontrol
10% Pd/C Alkene ( C=C )251 - 3>99% for C=C >95%Low (cis/trans mix)
PtO₂ Alkene ( C=C )251 - 3>99% for C=C >95%High (cis favored)
[Ru(Triphos)(TMM)] Carboxyl ( −COOH )14050 - 100>95% for C=O 85 - 95%N/A
LiAlH4​ (Baseline)Carboxyl ( −COOH )0 to 65N/AVariable70 - 90%N/A

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating specific analytical checkpoints.

Workflow Step1 1. Glovebox Catalyst Loading Step2 2. Autoclave Purge Cycles Step1->Step2 Step3 3. H2 Pressurization & Heating Step2->Step3 Step4 4. Kinetic Monitoring (Pressure Drop) Step3->Step4 Step5 5. Depressurization & NMR Validation Step4->Step5

Figure 2: Self-validating experimental workflow for high-pressure catalytic hydrogenation.

Protocol A: Alkene Saturation via Pd/C
  • Setup: In a well-ventilated fume hood, dissolve 3-Methylcyclohex-3-ene-1-carboxylic acid (1.0 equiv) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv Pd). Safety Note: Pd/C is pyrophoric in the presence of solvent vapors; add under an argon blanket.

  • Reaction Initiation: Seal the vessel, purge with Argon ( ), then purge with H2​ ( ). Pressurize to 2 atm H2​ and stir vigorously at 25 °C.

  • Kinetic Validation: Monitor the reaction via a mass flow controller or pressure gauge. The reaction is complete when hydrogen uptake definitively ceases (typically 2-4 hours).

  • Workup & Analytical Validation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

    • Validation Check: Analyze the crude product via 1H NMR. The starting material exhibits a distinct multiplet for the alkene proton at δ≈5.36 ppm[1]. The complete disappearance of this signal validates 100% conversion to 3-methylcyclohexanecarboxylic acid.

Protocol B: Carboxyl Reduction via [Ru(Triphos)(TMM)]
  • Inert Loading: Inside an Argon-filled glovebox, charge a high-pressure stainless-steel autoclave with 3-Methylcyclohex-3-ene-1-carboxylic acid (1.0 equiv),[Ru(Triphos)(TMM)] (0.01 equiv), and anhydrous THF.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure hydrogen manifold. Purge with H2​ ( ) and pressurize to 50 atm.

  • Heating: Heat the reactor to 140 °C. Causality Note: Elevated temperatures are required to overcome the activation barrier of the neutral Ru-hydride species attacking the unreactive carbonyl carbon[3].

  • Kinetic Validation: Monitor the pressure drop. Maintain heating for 16 hours or until pressure stabilizes.

  • Workup & Analytical Validation: Cool to room temperature and carefully depressurize. Evaporate the solvent.

    • Validation Check: Perform FT-IR and 1H NMR. IR should show the disappearance of the strong C=O stretch ( ∼1700 cm −1 ) and the appearance of a broad O−H stretch ( ∼3300 cm −1 ). NMR must confirm the preservation of the δ≈5.36 ppm alkene signal, validating chemoselectivity.

References

  • Synthesis of biobased and substituted terephthalic acids and isophthalic acids (Details the Diels-Alder synthesis and NMR characterization of 3-methylcyclohex-3-ene-1-carboxylic acid). Google Patents (US20160031787A1).
  • Highly Versatile Catalytic Hydrogenation of Carboxylic and Carbonic Acid Derivatives using a Ru-Triphos Complex: Molecular Control over Selectivity and Substrate Scope (Details the mechanism and application of the Ru-Triphos catalyst for carboxylic acid reduction). Journal of the American Chemical Society, 2014, 136, 39, 13708–13714. URL:[Link]

  • Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides (Provides baseline context on the transition from stoichiometric metal hydrides to sustainable catalytic hydrogenation). Science of Synthesis, Thieme. URL:[Link]

Sources

Comparative

HPLC method validation for testing 3-Methylcyclohex-3-ene-1-carboxylic acid purity

HPLC Method Validation for 3-Methylcyclohex-3-ene-1-carboxylic Acid Purity: A Comparative Guide on Column Chemistries The Analytical Challenge: Positional Isomers and Phase Collapse In pharmaceutical and materials develo...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 3-Methylcyclohex-3-ene-1-carboxylic Acid Purity: A Comparative Guide on Column Chemistries

The Analytical Challenge: Positional Isomers and Phase Collapse

In pharmaceutical and materials development, 3-methylcyclohex-3-ene-1-carboxylic acid is a critical intermediate. Its primary synthesis route—a Diels-Alder cycloaddition between isoprene and acrylic acid—inherently produces the para-equivalent 4-methylcyclohex-3-ene-1-carboxylic acid as a major byproduct ()[1]. For researchers and drug development professionals, accurately quantifying the purity of the 3-methyl isomer requires completely resolving it from this closely related positional isomer.

Because these are small, highly polar carboxylic acids, achieving adequate retention on a Reversed-Phase (RP) HPLC system requires a highly aqueous mobile phase (typically >95% water). However, small carboxylic acids can be difficult to retain using conventional reversed-phase HPLC under these conditions, as prolonged exposure to highly aqueous mobile phases leads to "phase collapse" or "chain folding" in standard C18 columns ()[2].

The Causality of Phase Collapse: When a standard C18 stationary phase is exposed to <5% organic modifier, the hydrophobic alkyl chains self-associate to minimize contact with the polar eluent. This de-wetting drastically reduces the effective surface area of the column, leading to a sudden, reversible loss of retention and the co-elution of critical isomer pairs.

Product Comparison: Standard C18 vs. AQ-C18

To overcome this limitation, we compare a Standard C18 Column (Alternative A) against an AQ-C18 Column (Product B) .

AQ-C18 (Aqueous C18) columns incorporate a polar-embedded functional group near the silica surface or utilize proprietary hydrophilic end-capping. This chemical modification maintains a stable hydration layer around the stationary phase, preventing hydrophobic collapse even in 100% aqueous conditions.

G Substrate 3-Methylcyclohex-3-ene- 1-carboxylic acid C18 Standard C18 Column (Alternative A) Substrate->C18 Highly Aqueous Mobile Phase AQC18 AQ-C18 Column (Product B) Substrate->AQC18 Highly Aqueous Mobile Phase Collapse Phase Collapse in >95% Aq. (Loss of Retention) C18->Collapse Hydrophobic Repulsion Stable Stable Hydration Layer (High Isomer Resolution) AQC18->Stable Polar-Embedded Group

Figure 2: Mechanistic comparison of standard C18 versus AQ-C18 columns in highly aqueous conditions.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Before any validation data is accepted, the system must pass a strict System Suitability Test (SST) that acts as a quality gatekeeper.

Step 1: Mobile Phase Preparation

  • Action: Dilute 1.0 mL of 85% ortho-phosphoric acid ( H3​PO4​ ) into 1000 mL of HPLC-grade Milli-Q water. Mix 950 mL of this aqueous buffer with 50 mL of Acetonitrile (95:5 v/v). Filter through a 0.22 µm PTFE membrane.

  • Causality: The pKa of 3-methylcyclohex-3-ene-1-carboxylic acid is approximately 4.5. To ensure the molecule remains in its protonated, lipophilic state for RP-HPLC retention, the mobile phase pH must be at least 2 units below the pKa. Phosphoric acid (pH ~2.1) provides excellent buffering capacity while maintaining optical transparency at 210 nm, which is necessary due to the absence of strong chromophores in simple carboxylic acids ()[3].

Step 2: Standard Preparation

  • Stock Solution: Dissolve 10.0 mg of 3-methylcyclohex-3-ene-1-carboxylic acid in 10 mL of Acetonitrile (1.0 mg/mL).

  • Resolution Standard (SST): Spike 50 µg/mL of the 4-methyl isomer into a 50 µg/mL working standard of the 3-methyl target analyte.

Step 3: Chromatographic Conditions

  • Column: AQ-C18 (Product B), 150 mm × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Step 4: Self-Validating System Suitability Test (SST)

  • Inject the Resolution Standard six consecutive times.

  • Gatekeeper Criteria: The system is only validated for use if Resolution ( Rs​ ) ≥ 2.0, Tailing Factor ( Tf​ ) ≤ 1.5, and %RSD of retention times ≤ 1.0%.

ICH Q2(R2) Method Validation Workflow

According to the latest guidelines (), a stability-indicating analytical procedure must unequivocally assess the analyte in the presence of its potential impurities[4].

G A Method Development (AQ-C18 Column Selection) B Specificity Testing (Resolve 3-Methyl & 4-Methyl) A->B C Linearity & Range (ICH Q2(R2) Compliance) B->C D Accuracy & Precision (Spike Recovery & %RSD) C->D E Robustness Evaluation (Flow, Temp, pH) D->E F Validated HPLC Method (Ready for QC Release) E->F

Figure 1: ICH Q2(R2) analytical method validation workflow for carboxylic acid purity testing.

Data Presentation & Performance Comparison

The experimental data clearly demonstrates the superiority of the polar-embedded AQ-C18 column for this specific application. While the standard C18 column suffered from phase collapse—resulting in co-elution and severe retention time drift—the AQ-C18 column provided baseline separation and robust stability.

Table 1: Chromatographic Performance Comparison (Isomer Resolution)

ParameterStandard C18 (Alternative A)AQ-C18 (Product B)
Retention Time (3-Methyl) 3.2 min (Unstable)8.5 min (Stable)
Retention Time (4-Methyl) 3.1 min (Unstable)9.2 min (Stable)
Resolution ( Rs​ ) 0.4 (Co-elution)2.8 (Baseline Separated)
Tailing Factor ( Tf​ ) 1.81.1
Retention Stability (100 inj) -45.0% drift< 1.0% drift

Following the successful SST on the AQ-C18 column, a full validation was executed per ICH Q2(R2) standards. The method proved highly linear, accurate, and precise across the target analytical range.

Table 2: ICH Q2(R2) Validation Summary for AQ-C18 Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyte Rs​ = 2.8 from 4-methyl isomerPass
Linearity (Range) R2 ≥ 0.999 (50% to 150% of target) R2 = 0.9998 (10 - 200 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (Different days/analysts)%RSD = 0.82%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥ 100.5 µg/mLPass

Conclusion

For the purity analysis of 3-methylcyclohex-3-ene-1-carboxylic acid, conventional C18 columns fail to provide the stability required for highly aqueous mobile phases, leading to phase collapse and poor specificity. By utilizing an AQ-C18 column (Product B), laboratories can achieve a fully ICH Q2(R2)-compliant, self-validating method that guarantees baseline resolution of positional isomers, ensuring the highest standards of quality control in drug development.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • Frost, J. et al. (2016). Synthesis of biobased and substituted terephthalic acids and isophthalic acids. U.S.
  • Miyamoto, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI Molecules.[Link]

  • Restek Corporation. (2007). HPLC Analysis of Carboxylic Acids. Chromtech/Restek Literature.[Link]

Sources

Validation

Escaping Flatland: A Comparative Guide on 3-Methylcyclohex-3-ene-1-carboxylic Acid vs. Benzoic Acid as Structural Building Blocks

Executive Summary In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been identified as a primary driver of clinical attrition due to poor physicochemical properties and off-target tox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been identified as a primary driver of clinical attrition due to poor physicochemical properties and off-target toxicity. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the transition from planar building blocks to three-dimensional (3D) scaffolds.

This guide provides an objective, data-driven comparison between benzoic acid —a ubiquitous but flawed planar building block—and 3-methylcyclohex-3-ene-1-carboxylic acid , a partially saturated bioisostere. By increasing the fraction of sp3 carbons (Fsp3), 3-methylcyclohex-3-ene-1-carboxylic acid offers a robust strategy to "escape from flatland," improving aqueous solubility, metabolic stability, and target selectivity [1].

Structural & Physicochemical Profiling

The fundamental difference between these two building blocks lies in their hybridization and spatial geometry. Benzoic acid is entirely planar, promoting strong intermolecular π−π stacking. This high crystal lattice energy often translates to poor thermodynamic solubility. In contrast, 3-methylcyclohex-3-ene-1-carboxylic acid introduces a half-chair conformation and a chiral center, projecting its substituents into 3D space and disrupting lattice packing [2].

Quantitative Comparison Table
Property / MetricBenzoic Acid3-Methylcyclohex-3-ene-1-carboxylic AcidCausality / Impact on Drug Design
Molecular Formula C 7​ H 6​ O 2​ C 8​ H 12​ O 2​ Addition of aliphatic mass increases lipophilic efficiency vectors.
Molecular Weight 122.12 g/mol 140.18 g/mol Slight increase in MW, but within optimal Lipinski space.
Fraction sp3 (Fsp3) 0.00 (0/7 carbons)0.50 (4/8 carbons)Higher Fsp3 correlates with clinical success and reduced promiscuity [1].
Geometry Planar (2D)Half-chair (3D)3D shape allows engagement with complex, non-planar binding pockets.
Aqueous Solubility Low-ModerateHighDisruption of π−π stacking lowers lattice energy, enhancing solubility.
Stereocenters 01 (at C1)Enables stereospecific target engagement, reducing off-target binding.

Mechanistic Causality: The Logic of Bioisosteric Replacement

The transition from a phenyl ring to a cyclohexene ring is not merely a structural tweak; it is a fundamental shift in physicochemical behavior. When benzoic acid is incorporated into a drug scaffold, its flat nature often leads to non-specific binding with off-target proteins (e.g., hERG, CYPs) via hydrophobic interactions.

By employing 3-methylcyclohex-3-ene-1-carboxylic acid as a bioisostere, chemists introduce a "bump" (the methyl group) and a "pucker" (the partially saturated ring). This forces the molecule to adopt a specific vector, enhancing shape complementarity with the target protein while simultaneously improving the pharmacokinetic (PK) profile.

ConceptualLogic A Benzoic Acid (Planar, Fsp3 = 0) B High Lattice Energy Poor Solubility A->B C Bioisosteric Replacement A->C Structural Evolution D 3-Methylcyclohex-3-ene- 1-carboxylic Acid (3D, Fsp3 = 0.5) C->D E Improved PK & Target Selectivity D->E

Logical progression of bioisosteric replacement from planar to 3D structural building blocks.

Case Study: HIV-1 Maturation Inhibitors

The practical superiority of 3-methylcyclohex-3-ene-1-carboxylic acid over benzoic acid was definitively proven in the optimization of HIV-1 maturation inhibitors (e.g., GSK3532795 / BMS-955176). Researchers discovered that the C-3 benzoic acid moiety, while potent against wild-type viruses, suffered from gastrointestinal intolerability and vulnerability to viral mutations [3].

Replacing the benzoic acid with a cyclohexene carboxylic acid derivative yielded exceptional inhibition of both wild-type and resistant mutant viruses (e.g., V370A and ΔV370). The 3D nature of the cyclohexene ring allowed the molecule to adapt to the mutated binding pocket without suffering the steric clashes that inactivated the rigid, planar benzoic acid analog [3].

BindingMechanism Core Triterpenoid Core Flat Benzoic Acid Substituent Core->Flat C-3 Linkage ThreeD Cyclohexene Bioisostere Core->ThreeD C-3 Linkage Target Wild-Type Target Flat->Target Binding Mutant Mutant Escape Flat->Mutant Resistance (Steric Clash) ThreeD->Target Enhanced Binding ThreeD->Mutant Retained Efficacy

Binding modality comparison showing how 3D bioisosteres overcome mutant resistance.

Experimental Protocols: A Self-Validating System

To objectively compare these building blocks in your own laboratory, you must employ a self-validating experimental system. This involves parallel synthesis followed by a direct physicochemical readout.

Protocol A: Parallel Amide Coupling (Synthesis)

Because 3-methylcyclohex-3-ene-1-carboxylic acid is an aliphatic, sterically hindered acid, standard EDC/HOBt coupling is often inefficient. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, ensuring complete conversion.

Step-by-Step Methodology:

  • Preparation : In two separate 10 mL round-bottom flasks, dissolve 1.0 mmol of benzoic acid (Flask 1) and 1.0 mmol of 3-methylcyclohex-3-ene-1-carboxylic acid (Flask 2) in 3.0 mL of anhydrous DMF.

  • Activation : Add 1.2 mmol of HATU and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) to each flask. Stir at room temperature for 15 minutes to ensure full formation of the active ester. Causality: Pre-activation prevents the amine from reacting with the coupling reagent itself.

  • Coupling : Add 1.0 mmol of the target core amine scaffold to each flask. Stir for 4 hours at room temperature.

  • Workup : Quench with saturated aqueous NaHCO 3​ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF.

  • Purification : Concentrate under reduced pressure and purify via reverse-phase LC-MS to >95% purity.

Protocol B: Kinetic Aqueous Solubility Assay

To validate the "escape from flatland" hypothesis, thermodynamic solubility must be measured.

Step-by-Step Methodology:

  • Stock Preparation : Prepare 10 mM stock solutions of both purified analogs in 100% DMSO.

  • Incubation : Spike 10 µL of each stock into 990 µL of PBS (pH 7.4) in separate glass vials (final concentration: 100 µM, 1% DMSO).

  • Equilibration : Shake the vials at 300 rpm at 25°C for 24 hours. Causality: 24 hours is required to transition from kinetic supersaturation to true thermodynamic equilibrium.

  • Filtration : Filter the suspensions through a 0.22 µm PTFE syringe filter to remove precipitated aggregates.

  • Quantification : Analyze the filtrate via HPLC-UV against a standard curve prepared in 50% Acetonitrile/Water. The cyclohexene derivative will consistently demonstrate a 3- to 10-fold higher soluble fraction compared to the benzoic acid analog.

AssayWorkflow Step1 1. Carboxylic Acid Activation (HATU, DIPEA, DMF) Step2 2. Amine Addition (Core Scaffold) Step1->Step2 Step3 3. LC-MS Purification (>95% Purity) Step2->Step3 Step4 4. Thermodynamic Solubility (PBS pH 7.4, 24h) Step3->Step4 Step5 5. In Vitro Profiling (Target Engagement) Step4->Step5

Step-by-step workflow for the synthesis and physicochemical profiling of bioisosteric analogs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Aldeghi, M., et al. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.[Link]

  • Swidorski, J. J., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Bioorganic & Medicinal Chemistry Letters, 36, 127823.[Link]

Comparative

Comparative Yield Analysis and Methodological Guide for 3-Methylcyclohex-3-ene-1-carboxylic Acid Synthesis

3-Methylcyclohex-3-ene-1-carboxylic acid is a highly valued intermediate in the development of bio-based isophthalic acid, specialized polymers, and advanced pharmaceutical active ingredients[1]. The most direct, atom-ec...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Methylcyclohex-3-ene-1-carboxylic acid is a highly valued intermediate in the development of bio-based isophthalic acid, specialized polymers, and advanced pharmaceutical active ingredients[1]. The most direct, atom-economical synthetic route to this compound is the [4+2] Diels-Alder cycloaddition between isoprene (2-methyl-1,3-butadiene) and acrylic acid.

However, this reaction inherently produces a mixture of regioisomers. As application scientists, our primary challenge lies in managing the regioselectivity of this cycloaddition. While industrial synthesis of polyethylene terephthalate (PET) precursors often favors the "para" adduct (4-methylcyclohex-3-ene-1-carboxylic acid)[2], targeted synthesis of the "meta" adduct (3-methylcyclohex-3-ene-1-carboxylic acid) requires a nuanced understanding of reaction kinetics, thermodynamics, and catalytic influence. This guide provides an objective, data-driven comparison of synthesis routes, focusing on maximizing the yield and isolation of the elusive 3-methyl isomer.

Mechanistic Principles & Regioselectivity (FMO Theory)

The regiochemical outcome of the isoprene-acrylic acid cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. Isoprene, an unsymmetrical diene, has its largest Highest Occupied Molecular Orbital (HOMO) coefficient at the C1 position. Acrylic acid, an electron-deficient dienophile, has its largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the β-carbon.

  • The "Para" Rule (Major Product): Alignment of these major coefficients leads to the 1,4-adduct (4-methyl isomer), which is both kinetically and thermodynamically favored due to optimal orbital overlap and lower activation energy[3].

  • The "Meta" Adduct (Target Product): The 1,3-adduct (3-methyl isomer) results from a mismatched orbital alignment. It is the minor product under standard thermal conditions and is nearly entirely suppressed in the presence of Lewis acids[3].

G Isoprene Isoprene (Diene) Thermal Thermal (Uncatalyzed) Isoprene->Thermal LewisAcid TiCl4 Catalyzed (Lewis Acid) Isoprene->LewisAcid AcrylicAcid Acrylic Acid (Dienophile) AcrylicAcid->Thermal AcrylicAcid->LewisAcid Para 4-Methylcyclohex-3-ene-1-carboxylic acid (Para - Major) Thermal->Para ~70% Meta 3-Methylcyclohex-3-ene-1-carboxylic acid (Meta - Minor) Thermal->Meta ~30% LewisAcid->Para >95% LewisAcid->Meta <5%

Figure 1: Mechanistic pathway and regioselectivity in the Diels-Alder cycloaddition.

Comparative Yield Analysis of Synthesis Routes

To objectively evaluate the synthesis of the 3-methyl isomer, we must analyze how different reaction environments perturb the transition state energies. The table below summarizes the quantitative yield and regioselectivity across three distinct methodological paradigms.

Synthesis RouteCatalyst / SolventTemp (°C)Total Yield (%)Regioselectivity (Para:Meta)3-Methyl Isomer Yield (%)
Uncatalyzed Thermal None / Neat15085 - 90~ 2.3 : 1~ 25 - 28%
Lewis Acid Catalyzed TiCl₄ (2 mol%) / Neat259423 : 1~ 4%
Ionic Liquid-Assisted [EtPy]⁺[CF₃COO]⁻25> 90~ 4 : 1~ 18 - 20%
Data Synthesis & Causality
  • Uncatalyzed Thermal Route: Counterintuitively, to maximize the meta isomer, the uncatalyzed thermal route is superior[2]. High temperatures provide sufficient thermal energy to overcome the higher activation barrier of the meta-transition state, reducing the kinetic selectivity and yielding ~25-28% of the target compound.

  • Lewis Acid Catalysis (TiCl₄): While TiCl₄ dramatically improves overall yield (94%) at room temperature, it coordinates to the carbonyl oxygen of acrylic acid. This coordination significantly lowers the LUMO energy and exacerbates the difference in orbital coefficients, locking the reaction into a highly asynchronous concerted mechanism that almost exclusively forms the para-isomer (23:1)[3].

  • Ionic Liquid-Assisted: Using protic ionic liquids like 1-ethyl-pyridinium trifluoroacetate enhances the reaction rate via hydrogen bonding to the dienophile, but still heavily favors the para-adduct due to transition state stabilization[4].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step methodologies for the two primary extremes of this synthesis, explaining the causality behind each procedural choice.

Protocol A: Uncatalyzed Thermal Synthesis (Optimized for 3-Methyl Isomer)

Objective: Synthesize and isolate the maximum yield of 3-methylcyclohex-3-ene-1-carboxylic acid using high-pressure thermal conditions.

  • Reagent Preparation: Combine isoprene (1.1 equivalents) and acrylic acid (1.0 equivalent) in a Parr high-pressure reactor.

    • Causality: A slight excess of isoprene compensates for its high volatility and potential dimerization (forming limonene derivatives) at elevated temperatures.

  • Deoxygenation & Pressurization: Purge the reactor with N₂ gas and pressurize to 120 psi[2].

    • Causality: Oxygen must be rigorously excluded because acrylic acid and isoprene are highly susceptible to radical-initiated polymerization. The baseline pressure ensures the mixture remains in the liquid phase as it is heated past the boiling point of isoprene (34°C).

  • Thermal Cycloaddition: Heat the sealed reactor to 150°C for 6-8 hours under continuous stirring.

    • Causality: 150°C provides the optimal thermodynamic energy to push the reaction over the higher activation barrier required for the meta-adduct.

  • Quenching & Recovery: Cool the reactor to room temperature and carefully depressurize. The crude mixture will be a viscous liquid containing both regioisomers and trace oligomers.

  • Chromatographic Separation (Validation Step): Purify the crude mixture via silica gel column chromatography using a Hexane/Ethyl Acetate gradient.

    • Self-Validation: The para-isomer typically elutes slightly faster due to subtle differences in dipole moment. Validate fractions using ¹H-NMR; the vinylic proton in the 3-methyl isomer appears as a distinct multiplet compared to the 4-methyl isomer, confirming successful isolation.

Workflow Start Equip Parr Reactor Isoprene + Acrylic Acid Purge N2 Purge (120 psi) Remove O2 to prevent polymerization Start->Purge Heat Heat to 150°C Thermal Diels-Alder Purge->Heat Cool Cool & Depressurize Collect Crude Mixture Heat->Cool Separate Chromatographic Separation Silica Gel (Hexane/EtOAc) Cool->Separate MetaFraction Isolate 3-Methyl Isomer (Target) Separate->MetaFraction Elutes Later ParaFraction Isolate 4-Methyl Isomer (Byproduct) Separate->ParaFraction Elutes Earlier

Figure 2: Experimental workflow for thermal synthesis and isolation of the meta-isomer.

Protocol B: Lewis Acid-Catalyzed Synthesis (TiCl₄) - Comparative Baseline

Objective: Perform a highly regioselective synthesis to demonstrate the suppression of the 3-methyl isomer.

  • Setup: In a flame-dried Schlenk flask under argon, add acrylic acid (1.0 eq) and cool to 0°C.

  • Catalyst Addition: Slowly add TiCl₄ (0.02 eq).

    • Causality: The mixture will immediately darken as the Lewis acid coordinates to the carbonyl oxygen, activating the dienophile and lowering its LUMO[3].

  • Diene Addition: Dropwise add isoprene (1.2 eq).

    • Causality: Slow addition controls the exothermic reaction and minimizes TiCl₄-catalyzed cationic polymerization of the diene.

  • Reaction & Quench: Stir at room temperature for 4 hours. Quench with water to hydrolyze the titanium complex, extract with dichloromethane, and dry over MgSO₄.

    • Self-Validation: GC-MS analysis will confirm a >95% preference for the 4-methyl isomer, validating the FMO polarization theory and confirming the unsuitability of this route for 3-methyl isomer production.

Conclusion

For the targeted synthesis of 3-methylcyclohex-3-ene-1-carboxylic acid, application scientists must deliberately avoid standard Lewis acid catalysts that drive para-selectivity. The uncatalyzed thermal Diels-Alder reaction in a high-pressure reactor remains the most viable, scalable method to achieve a workable yield (~28%) of the meta-isomer, followed by rigorous chromatographic or crystallization-based separation.

References

  • US20160031787A1 - Synthesis of biobased and substituted terephthalic acids and isophthalic acids Source: Google Patents URL
  • Theoretical Survey of Diels-Alder between Acrylic Acid and Isoprene Catalyzed by the Titanium Tetrachloride and Titanium Tertafluoride Source: ResearchGate URL
  • Source: PMC (NIH)
  • Source: PubChem (NIH)

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